![molecular formula C9H12O2 B2915640 1-[2-(Hydroxymethyl)phenyl]ethanol CAS No. 57259-71-9](/img/structure/B2915640.png)

1-[2-(Hydroxymethyl)phenyl]ethanol

説明

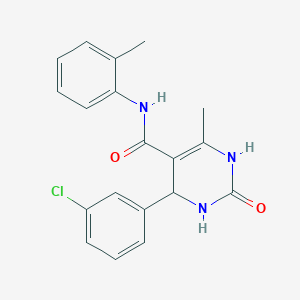

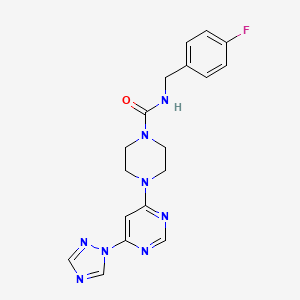

“1-[2-(Hydroxymethyl)phenyl]ethanol” is a chemical compound with the molecular formula C9H12O2 . It has a molecular weight of 152.19 g/mol . The IUPAC name for this compound is 1-[2-(hydroxymethyl)phenyl]ethanol .

Molecular Structure Analysis

The molecular structure of “1-[2-(Hydroxymethyl)phenyl]ethanol” consists of a phenyl group (a ring of six carbon atoms) attached to an ethanol group via a hydroxymethyl group . The InChI representation of the molecule isInChI=1S/C9H12O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 . Physical And Chemical Properties Analysis

“1-[2-(Hydroxymethyl)phenyl]ethanol” has a molecular weight of 152.19 g/mol and a molecular formula of C9H12O2 . It has two hydrogen bond donors and two hydrogen bond acceptors . The compound has a rotatable bond count of 2 . The topological polar surface area is 40.5 Ų .科学的研究の応用

Synthesis and Molecular Structure

- The compound 1-phenyl-2-(2-pyridyl)ethanol was obtained from a Knoevenagel condensation reaction, and its structure was characterized using techniques like IR, 1H-NMR, and X-ray diffraction. This compound forms intermolecular hydrogen bonds, contributing to its stability, and is a precursor in the dehydration process to form 1-phenyl-2-(2-pyridyl)ethene (Percino, M. et al., 2015).

Catalysis and Reaction Mechanisms

- Gold(I)-catalyzed intermolecular hydroalkoxylation of allenes with alcohols including 2-phenyl-1-ethanol has been studied, revealing the effectiveness of this method for a range of substituted allenes and alcohols (Zhang, Z. & Widenhoefer, R., 2008).

Applications in Synthesis of Bioactive Compounds

- Research has shown that 2-(2-(hydroxymethyl)phenyl)ethanol derivatives synthesized from isocoumarins have potential as antimicrobial agents, demonstrating activity against both Gram-negative and Gram-positive bacteria (Manivel, P. & Khan, F. N., 2009).

Applications in Material Science

- Chitosan films containing 2-phenyl ethanol have been developed for controlled release of bioactives. These films, incorporating β-cyclodextrin inclusion complexes, exhibited high mechanical resistance and effective retention of 2-phenyl ethanol (Zarandona, I. et al., 2020).

Environmental and Green Chemistry Applications

- The selective hydrogenation of styrene oxide to 2-phenyl ethanol using polyurea supported Pd–Cu catalyst in supercritical carbon dioxide represents a clean and green process. This method avoids the formation of by-products typically seen in other solvent-based processes (Yadav, G. & Lawate, Y. S., 2011).

作用機序

Mode of Action

It is known that many phenolic compounds interact with cellular targets through hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Phenolic compounds are generally involved in a variety of biological processes, including antioxidant activity, enzyme inhibition, and modulation of signal transduction pathways .

Pharmacokinetics

Phenolic compounds are generally well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Phenolic compounds are known to exert a variety of biological effects, including antioxidant, anti-inflammatory, and anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-(Hydroxymethyl)phenyl)ethanol . Factors such as pH, temperature, and the presence of other compounds can affect the stability and activity of phenolic compounds .

特性

IUPAC Name |

1-[2-(hydroxymethyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-7(11)9-5-3-2-4-8(9)6-10/h2-5,7,10-11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVKYPJPUAOOGBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(Hydroxymethyl)phenyl)ethanol | |

CAS RN |

57259-71-9 | |

| Record name | 1-(2-(HYDROXYMETHYL)PHENYL)ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-5-yl)-3-(p-tolylthio)propanamide](/img/structure/B2915559.png)

![Furan-2-yl-[3-(2-methoxyethyl)-5,6-dimethyl-2,4-dihydrothieno[2,3-d]pyrimidin-1-yl]methanone](/img/structure/B2915563.png)

![N-[2-(5-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]but-2-ynamide](/img/structure/B2915564.png)

![2-Chloro-N-[(1-methyl-3,4-dihydroisochromen-1-yl)methyl]acetamide](/img/structure/B2915568.png)

![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-chloroethanone](/img/structure/B2915570.png)

![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2915575.png)

![Ethyl 2-(((3aR,4S,6R,6aS)-6-(((benzyloxy)carbonyl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)acetate](/img/structure/B2915576.png)